molecular formula C15H14O B8780166 3-Allyl-biphenyl-4-ol CAS No. 21424-62-4

3-Allyl-biphenyl-4-ol

Cat. No.: B8780166
CAS No.: 21424-62-4
M. Wt: 210.27 g/mol
InChI Key: QUBJGQWSBDHZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-biphenyl-4-ol (CAS 105968-90-9) is a high-purity organic compound with the molecular formula C₁₈H₁₈O₂ and a molecular weight of 266.34 g/mol . This bifunctional allylated biphenyl serves as a key synthetic intermediate in materials science and medicinal chemistry research. In materials applications, it is utilized in the synthesis of liquid crystal materials for display technologies, where it can contribute to enhanced thermal stability and a broad nematic phase . In biomedical research, compounds based on the allylated biphenyl scaffold, such as the structurally related 3-(2-Methylbut-3-en-2-yl)-3′,5′-bis(trifluoromethyl)-[1,1′-biphenyl]-4-ol, have demonstrated significant biological activity in scientific studies. These studies show that such compounds exhibit potent anti-proliferative effects against a range of human cancer cell lines, including C26 (murine colon adenocarcinoma), Hela (human cervical carcinoma), K562 (human erythromyeloblastoid leukemia), A549 (human lung carcinoma), and HepG2 (human hepatocellular liver carcinoma) . The proposed mechanism of action for this class of compounds involves the inhibition of angiogenesis, a critical process for tumor growth. The research indicates they achieve this by selectively inhibiting the migration and capillary-like tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro . The phenolic hydroxyl group at the C-4 position of the biphenyl core is essential for this anti-proliferative activity . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21424-62-4

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4-phenyl-2-prop-2-enylphenol

InChI

InChI=1S/C15H14O/c1-2-6-14-11-13(9-10-15(14)16)12-7-4-3-5-8-12/h2-5,7-11,16H,1,6H2

InChI Key

QUBJGQWSBDHZCI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 3 Allyl Biphenyl 4 Ol and Advanced Analogues

Strategic Retrosynthetic Analysis of the 3-Allyl-biphenyl-4-ol Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. scripps.edudokumen.pub For this compound, the analysis begins by identifying the key chemical bonds and functional groups. The primary disconnections are typically made at the biphenyl (B1667301) linkage and the allyl group attachment.

The biphenyl C-C bond can be disconnected to reveal two phenyl precursors, suggesting a cross-coupling reaction as a key synthetic step. sathyabama.ac.in The allyl group attached to the phenolic ring points towards an allylation reaction. A common strategy involves the formation of the biphenyl core first, followed by the introduction of the allyl group.

A plausible retrosynthetic pathway is as follows:

Disconnect the C-allyl bond: This disconnection on this compound suggests a Claisen rearrangement of an allyl ether precursor or a direct C-allylation of a biphenyl-4-ol. organic-chemistry.orgrsc.org

Disconnect the biphenyl C-C bond: This leads back to a substituted phenol (B47542) and a phenylboronic acid (or a similar organometallic reagent), indicating a Suzuki-Miyaura cross-coupling reaction. wikipedia.orguliege.be

This analysis highlights three main synthetic operations: biphenyl formation, O-allylation of a phenol, and a subsequent Claisen rearrangement.

Detailed Synthetic Pathways for this compound

The synthesis of this compound is typically achieved through a multi-step sequence that combines cross-coupling, etherification, and rearrangement reactions.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. wikipedia.org This reaction is particularly effective for synthesizing substituted biphenyls. wikipedia.orguliege.be

The general reaction involves the coupling of an aryl halide with an organoboron species in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of the biphenyl-4-ol core, a common approach is to couple a protected 4-hydroxyphenylboronic acid with a substituted aryl halide.

Two effective methods for this transformation have been reported: mdpi.com

Method A: Utilizes Pd(OAc)₂ as the catalyst, PPh₃ as a ligand, and K₂CO₃ as the base in isopropanol.

Method B: Employs Pd(PPh₃)₄ as the catalyst with K₃PO₄·3H₂O as the base in DMF, often resulting in higher yields. mdpi.com

Table 1: Comparison of Suzuki-Miyaura Coupling Methods for Biphenyl Formation mdpi.com
MethodCatalystLigandBaseSolventTypical Yield
APd(OAc)₂PPh₃K₂CO₃Isopropanol55-80%
BPd(PPh₃)₄K₃PO₄·3H₂ODMF75-90%

Once the biphenyl-4-ol core is synthesized, the next step is the introduction of the allyl group. The most common method is the O-allylation of the phenolic hydroxyl group. mdpi.com This reaction is typically carried out by treating the phenol with an allyl halide, such as allyl bromide, in the presence of a base like anhydrous K₂CO₃. mdpi.comnih.gov The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion acts as a nucleophile.

The final step in the synthesis of this compound is the Claisen rearrangement of the intermediate allyl biphenyl ether. The Claisen rearrangement is a uliege.beuliege.be-sigmatropic rearrangement where an allyl vinyl ether or an allyl aryl ether rearranges upon heating to give a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively. organic-chemistry.orgwikipedia.orgbyjus.com

In the context of synthesizing this compound, the O-allylated biphenyl is heated in a high-boiling solvent such as N,N-diethylaniline (b.p. 216 °C). mdpi.comnih.gov This thermal rearrangement leads to the migration of the allyl group from the oxygen atom to the ortho position of the phenolic ring, yielding the desired product. mdpi.com The reaction is concerted and proceeds through a cyclic transition state. wikipedia.org

Synthesis of Structurally Related Allylated Biphenyl Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships (SAR) of allylated biphenyls, a variety of derivatives are often synthesized. nih.govmdpi.comnih.gov This involves introducing different substituents on either of the phenyl rings or modifying the allyl group. For instance, using substituted phenylboronic acids in the initial Suzuki-Miyaura coupling can introduce a range of functional groups on one of the aromatic rings. mdpi.com Similarly, different substituted allyl halides can be used in the allylation step to create diversity in that part of the molecule. mdpi.comnih.gov

A study on allylated biphenols synthesized a series of compounds with various substituents on the non-phenolic ring to evaluate their anti-proliferative activity. mdpi.com For example, derivatives with electron-withdrawing groups like -CF₃ and -NO₂ were prepared and tested. mdpi.com

Table 2: Examples of Synthesized 3-Allyl-[1,1'-biphenyl]-4-ol Derivatives and their Anti-proliferative Activity mdpi.com
CompoundSubstituent on Second Phenyl RingIC₅₀ on C26 Cells (µM)IC₅₀ on Hela Cells (µM)
Honokiol (Reference)-65.162.0
4c3'-SCH₃Comparable to HonokiolComparable to Honokiol
4j2'-CF₃Comparable to HonokiolComparable to Honokiol
4n3',5'-diCF₃34.536.0
4t3'-NO₂Comparable to HonokiolComparable to Honokiol

Advanced Derivatization Strategies of the this compound Scaffold

Further modifications of the this compound scaffold can lead to the development of new compounds with potentially enhanced properties. These advanced derivatization strategies can target the phenolic hydroxyl group, the allyl group, or the aromatic rings.

Modification of the Hydroxyl Group: The phenolic -OH can be converted into ethers or esters to modulate the compound's lipophilicity and pharmacokinetic properties.

Modification of the Allyl Group: The double bond of the allyl group is a versatile handle for further chemical transformations. For example, it can undergo oxidation, reduction, or addition reactions to introduce new functional groups. Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, can also be employed for further functionalization. acs.org

Further Substitution on the Aromatic Rings: Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce additional substituents on the biphenyl core, although regioselectivity might be a challenge.

These derivatization strategies are crucial for fine-tuning the biological activity of the lead compound and for developing a deeper understanding of its SAR. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics in 3 Allyl Biphenyl 4 Ol Transformations

Mechanistic Investigations of the Claisen Rearrangement Applied to Allyloxy-Biphenyls

The formation of 3-Allyl-biphenyl-4-ol can be achieved through the Claisen rearrangement of a precursor, 4-allyloxy-biphenyl. This reaction is a prominent example of a mychemblog.commychemblog.com-sigmatropic rearrangement, a class of pericyclic reactions that proceed through a concerted mechanism. wikipedia.orglibretexts.orglibretexts.org

The aromatic Claisen rearrangement is an intramolecular process that proceeds through a highly ordered, cyclic transition state. wikipedia.orglibretexts.org The reaction involves the thermal isomerization of an aryl allyl ether, in this case, 4-allyloxy-biphenyl. The mechanism is a suprafacial, concerted mychemblog.commychemblog.com-sigmatropic shift, meaning the new carbon-carbon bond at the ortho position of the phenyl ring forms simultaneously with the cleavage of the ether's carbon-oxygen bond. mychemblog.comwikipedia.org

This concerted process involves the reorganization of six electrons and preferably proceeds through a chair-like six-membered transition state. jove.comorganic-chemistry.org This geometry is generally favored over a boat-like transition state. The initial rearrangement yields a non-aromatic dienone intermediate (6-allyl-biphenyl-cyclohexa-2,4-dienone). libretexts.orgjove.com This intermediate then rapidly undergoes tautomerization to restore the aromaticity of the phenol (B47542) ring, yielding the stable ortho-allyl phenol product, this compound. mychemblog.comjove.comorganic-chemistry.org Isotopic labeling studies, for instance using a 14C label on the terminal carbon of the allyl group, have provided strong evidence for this intramolecular mechanism, showing that the labeled carbon becomes directly attached to the aromatic ring. libretexts.orglibretexts.org

If both ortho positions on the biphenyl (B1667301) ring were blocked, the allyl group could potentially migrate to the para position through a subsequent Cope rearrangement of the initially formed ortho intermediate. mychemblog.comorganic-chemistry.org

The fidelity and rate of the Claisen rearrangement are significantly influenced by both solvent and temperature. While the reaction can proceed without a catalyst, it typically requires high temperatures, often in the range of 150-250 °C. semanticscholar.orglibretexts.org

Solvent Effects: There are substantial solvent effects observed in the Claisen rearrangement. wikipedia.org Polar solvents tend to accelerate the reaction rate. wikipedia.orglibretexts.org Solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-diethylaniline are commonly used. semanticscholar.orgresearchgate.net The use of greener, biodegradable solvents like propylene (B89431) carbonate has also been shown to enhance product yields and reduce reaction times compared to traditional toxic solvents like 1,2-dichlorobenzene. semanticscholar.org

Temperature Effects: Temperature is a critical factor. The Johnson-Claisen rearrangement, a variation, often requires temperatures between 100–200 °C and can take many hours to complete. wikipedia.orglibretexts.org Microwave-assisted heating has been demonstrated to dramatically increase reaction rates and yields, sometimes reducing reaction times from hours to minutes. wikipedia.orglibretexts.org However, studies on the microwave-assisted Claisen rearrangement of 1-allyloxy-4-methoxybenzene in DMSO showed no significant enhancement compared to conventional heating, suggesting the effect can be substrate and condition-dependent. rsc.org Under solvent-free conditions, microwave irradiation was found to increase the formation of a 4-methoxyphenol (B1676288) by-product, indicating a potential non-thermal microwave effect. rsc.org

ParameterEffect on Claisen RearrangementExamples/NotesReferences
Temperature High temperatures (150-250 °C) are typically required for the uncatalyzed thermal reaction. Reaction rate increases with temperature.Microwave heating can significantly reduce reaction times. wikipedia.orgsemanticscholar.orglibretexts.org
Solvent Polarity Polar solvents generally accelerate the reaction rate.DMSO, N,N-diethylaniline, propylene carbonate. wikipedia.orgsemanticscholar.orglibretexts.org
Catalysis Lewis acids (e.g., trimethylaluminium) or Brønsted acids (e.g., propionic acid) can catalyze the reaction, often allowing for lower temperatures.Used in variations like the Johnson-Claisen rearrangement. semanticscholar.orglibretexts.org

Analysis of Palladium-Catalyzed Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental for synthesizing the biphenyl core of this compound. Reactions like the Suzuki-Miyaura and Negishi couplings are powerful methods for forming carbon-carbon bonds between aryl groups. nobelprize.org

The general catalytic cycle for these cross-coupling reactions begins with a Pd(0) species. nobelprize.org

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with an aryl halide (e.g., a bromobiphenyl derivative) to form a Pd(II) intermediate. nobelprize.orgnih.gov

Transmetalation: An organometallic reagent, such as an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction, transfers its organic group to the palladium center. This step often requires a base in the Suzuki coupling to facilitate the transfer from boron to palladium. nobelprize.org

Reductive Elimination: The two organic groups on the Pd(II) complex couple, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgnih.gov

Furthermore, the introduction of the allyl group can be achieved via a palladium-catalyzed allylic substitution, commonly known as the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a leaving group on an allylic substrate. The mechanism proceeds as follows:

Coordination and Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, forming a η³-π-allyl palladium(II) complex. wikipedia.orgorganic-chemistry.org

Nucleophilic Attack: A nucleophile (which could be the phenoxide of a biphenylol) attacks the π-allyl complex. The attack can occur either directly on the allyl moiety (for "soft" nucleophiles) or at the metal center followed by reductive elimination (for "hard" nucleophiles). organic-chemistry.orgnih.gov This step forms the final product and regenerates the Pd(0) catalyst.

Reaction TypeKey Mechanistic StepsCatalyst/ReagentsReferences
Suzuki-Miyaura Coupling Oxidative Addition, Transmetalation, Reductive EliminationPd(0) catalyst, Aryl Halide, Organoboron compound, Base nobelprize.orgnih.gov
Tsuji-Trost Reaction Coordination, Oxidative Addition (forms π-allyl complex), Nucleophilic AttackPd(0) catalyst, Allylic substrate with leaving group, Nucleophile wikipedia.orgorganic-chemistry.org

Mechanisms of Nucleophilic and Electrophilic Reactions Involving Allylic and Aromatic Centers

The structure of this compound contains two primary reactive centers: the phenolic ring and the allylic side chain.

Phenolic Center:

Nucleophilicity: The hydroxyl group's oxygen is nucleophilic and can participate in reactions like Williamson ether synthesis to form the allyloxy-biphenyl precursor needed for the Claisen rearrangement. The corresponding phenoxide, formed by deprotonation with a base, is an even stronger nucleophile.

Electrophilic Aromatic Substitution: The -OH group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The positions ortho and para to the hydroxyl group are activated towards electrophiles, although steric hindrance from the existing biphenyl and allyl groups will influence regioselectivity.

Allylic Center:

Electrophilic Addition: The double bond of the allyl group can undergo electrophilic addition reactions with reagents like halogens or hydrohalic acids.

Nucleophilic Attack: As seen in the Tsuji-Trost reaction, the allylic system, when complexed to palladium, is susceptible to nucleophilic attack. wikipedia.org The regioselectivity of the attack (at the more or less substituted carbon) can often be controlled by the choice of ligands on the palladium catalyst. nih.gov

The interplay between these centers is evident in cascade reactions, where an initial transformation, such as a Claisen rearrangement, sets the stage for a subsequent reaction like an intramolecular Diels-Alder cycloaddition. nih.gov

Kinetic Studies of Formation and Transformation Pathways

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. The Claisen rearrangement is a unimolecular reaction, and its kinetics are typically first-order. wikipedia.org Kinetic investigations of analogous systems, such as the rearrangement of allyl p-tolyl ether, have been conducted to understand the energetics of the process. acs.org

A key concept in understanding the transformation pathways is the competition between kinetic and thermodynamic control . jackwestin.combccampus.ca

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy (Ea). This is known as the kinetic product. libretexts.orgwikipedia.org

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may become reversible. Under these conditions, an equilibrium can be established, and the major product will be the most stable one (the one with the lowest Gibbs free energy, ΔG), known as the thermodynamic product. wikipedia.orguc.edu

In the context of the Claisen rearrangement, the initially formed ortho-allyl phenol is typically the thermodynamically stable product due to the restoration of aromaticity. However, side reactions or subsequent rearrangements could lead to different products, and the distribution would be governed by the specific reaction conditions (temperature, time) that favor either kinetic or thermodynamic pathways. libretexts.orguc.edu For example, solvolysis reactions of related allyl chloroformate esters have been studied using linear free energy relationships to elucidate competing bimolecular and unimolecular pathways based on solvent properties. researchgate.net

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. researchgate.netnih.gov For the Claisen rearrangement, computational studies have been used to:

Model Transition States: Calculations confirm the preference for a chair-like transition state over a boat-like one. researchgate.net

Calculate Activation Energies: DFT methods can calculate the Gibbs free energy of activation (ΔG‡), providing a theoretical basis for observed reaction rates. For example, in aryl propargyl ether rearrangements, the mychemblog.commychemblog.com-sigmatropic shift was identified as the rate-limiting step with a calculated ΔG‡ of 37.1 kcal/mol in the solvent phase. researchgate.net

Investigate Substituent Effects: Computational models can predict how electron-donating or electron-withdrawing groups on the aromatic ring influence the reaction's regioselectivity and activation energy. nih.govuq.edu.au For instance, DFT calculations on meta-allyloxy aryl ketones showed that an electron-withdrawing carbonyl group directs the rearrangement to the more hindered ortho position due to electronic effects. nih.gov

Map Reaction Pathways: By calculating the energies of intermediates and transition states, entire reaction energy profiles can be mapped out. This helps to understand complex cascade reactions and predict product selectivity. researchgate.netnsf.gov Topological analysis of the Electron Localization Function (ELF) has also been used to visualize the step-by-step bond-breaking and bond-forming events during the rearrangement of allyl phenyl ether. researchgate.net

Computational MethodApplication in Mechanism ElucidationKey Findings for Claisen-type RearrangementsReferences
Density Functional Theory (DFT) Calculating activation energies, modeling transition state geometries, investigating substituent effects.Confirms chair-like transition state; identifies rate-limiting steps; explains regioselectivity based on electronic effects. researchgate.netnih.govnsf.gov
Electron Localization Function (ELF) Analysis Visualizing changes in electronic structure (bond formation/cleavage) along the reaction coordinate.Provides a detailed, step-wise picture of the electronic reorganization during the concerted rearrangement. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Allyl Biphenyl 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. Through the application of high-resolution ¹H and ¹³C NMR, alongside various two-dimensional (2D) techniques, a complete and unambiguous assignment of the atomic connectivity and spatial arrangement of 3-Allyl-biphenyl-4-ol can be achieved.

High-Resolution ¹H and ¹³C NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the allyl group protons and the aromatic protons of the biphenyl (B1667301) core. The allyl moiety typically presents as a set of three signals: a doublet for the two protons of the methylene (B1212753) group (–CH₂–) attached to the biphenyl ring, a complex multiplet for the internal vinyl proton (–CH=), and another multiplet for the two terminal vinyl protons (=CH₂). The phenolic hydroxyl proton (–OH) usually appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons on the two aromatic rings will produce a series of complex multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns being dictated by the substitution pattern.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, this would include three signals for the allyl group carbons and twelve signals for the biphenyl framework, though some may overlap depending on molecular symmetry. The chemical shifts of the aromatic carbons are particularly informative, revealing the electronic effects of the hydroxyl and allyl substituents on the biphenyl rings.

A representative, albeit for the isomeric 2-Allyl-biphenyl-4-ol, ¹H NMR dataset is provided below to illustrate the expected signal types. rsc.org

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

To resolve ambiguities in spectral assignments, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) is used to identify scalar-coupled protons. In this compound, this would reveal the connectivity within the allyl group (e.g., the coupling between the –CH₂– protons and the –CH= proton) and between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the protonated carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are in close proximity. This technique is invaluable for determining the preferred conformation of the molecule in solution, such as the relative orientation of the allyl group with respect to the biphenyl rings.

Investigation of Tautomeric Forms in Solution Phase

Phenols can theoretically exist in equilibrium with their keto tautomers. For this compound, this would involve a keto-enol tautomerism, resulting in a non-aromatic cyclohexadienone structure. However, the high thermodynamic stability of the aromatic ring means that for most simple phenols, this equilibrium lies overwhelmingly in favor of the phenolic form. In a study of a related compound, 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1'-biphenyl]-4-ol, it was determined that the phenol (B47542) form is the exclusive species present in solution. researchgate.net It is therefore highly probable that this compound also exists predominantly as the phenolic tautomer in the solution phase. Should a significant concentration of the keto tautomer be present, it would be detectable by NMR as a separate set of signals.

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in the Crystalline State

A key conformational feature of biphenyl derivatives is the dihedral angle between the planes of the two aromatic rings. In the solid state, biphenyl itself is twisted to alleviate steric repulsion between the ortho-protons. libretexts.org The presence of the allyl substituent at the 3-position is expected to influence this torsion angle. The final conformation adopted in the crystalline state will be a delicate balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions within the crystal lattice. The orientation of the allyl group itself, relative to the biphenyl core, would be another important conformational parameter determined by X-ray analysis.

Comparison of Solid-State and Solution Structures

The three-dimensional arrangement of atoms in a molecule can vary significantly between the solid state and in solution. Understanding these differences is crucial for comprehending the chemical behavior and biological activity of a compound. For this compound, a comprehensive analysis of its conformational landscape in both phases provides insights into its structural flexibility and intermolecular interactions.

In solution, a molecule like this compound has greater conformational freedom. The structure is influenced by the solvent's polarity, its ability to form hydrogen bonds, and temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances between protons, which helps to determine the preferred conformation(s) in solution. The observed NMR chemical shifts and coupling constants are an average of the different conformations populated at a given temperature.

For this compound, the orientation of the allyl group relative to the biphenyl core and the dihedral angle between the phenyl rings are expected to be the main points of conformational flexibility. In the solid state, a specific conformation will be "locked" within the crystal. In solution, the molecule will likely exist as a mixture of rapidly interconverting conformers. The nature of the solvent can significantly influence the equilibrium between these conformers. For instance, in a non-polar solvent, intramolecular interactions might dominate, whereas, in a polar, protic solvent, intermolecular hydrogen bonding with the solvent molecules could favor a more extended conformation.

A detailed comparison would involve solving the crystal structure of this compound and performing a thorough NMR analysis in various solvents. By comparing the solid-state structure with the solution-state conformational preferences, a complete picture of the molecule's structural dynamics can be obtained.

Complementary Spectroscopic and Analytical Techniques

Beyond X-ray crystallography and NMR spectroscopy, a suite of other spectroscopic and analytical techniques is essential for the comprehensive characterization of this compound. These methods provide complementary information about the molecule's functional groups, electronic properties, and exact mass.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of the specific bond types.

For this compound, the FT-IR spectrum is expected to exhibit several key absorption bands. The presence of the hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations of the biphenyl rings typically appear between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching of the allyl group will be observed just below 3000 cm⁻¹.

The carbon-carbon double bond (C=C) of the allyl group will give rise to a characteristic absorption band around 1640-1680 cm⁻¹. The aromatic C=C stretching vibrations of the biphenyl rings will be seen as a series of sharp bands in the 1450-1600 cm⁻¹ region. Additionally, the C-O stretching vibration of the phenolic hydroxyl group is expected to appear in the range of 1200-1260 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted aromatic rings can provide information about the substitution pattern and are typically found in the 690-900 cm⁻¹ region.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching3200-3600 (broad)
Aromatic C-HStretching3000-3100
Aliphatic C-H (allyl)Stretching< 3000
Alkene C=C (allyl)Stretching1640-1680
Aromatic C=CStretching1450-1600
Phenolic C-OStretching1200-1260
Aromatic C-HOut-of-plane bending690-900

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals and is characteristic of the chromophores present in the molecule.

The biphenyl moiety in this compound is the primary chromophore. Biphenyl itself exhibits a strong absorption band around 250 nm, which is attributed to a π → π* transition. The presence of the hydroxyl and allyl substituents on the biphenyl rings can cause a shift in the λmax and an increase in the molar absorptivity (a hyperchromic effect). The hydroxyl group, being an electron-donating group, can cause a red shift (bathochromic shift) of the absorption maximum. The allyl group is not expected to significantly alter the electronic transitions of the biphenyl system.

The UV-Vis spectrum of this compound is therefore predicted to show a strong absorption band in the UV region, likely between 250 and 280 nm. The exact position of the λmax can be influenced by the solvent, with polar solvents often causing shifts in the absorption bands.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This allows for the determination of the elemental composition of the compound, which serves as a definitive confirmation of its chemical formula.

For this compound, with a chemical formula of C₁₅H₁₄O, the expected monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds to this calculated mass to within a few parts per million (ppm). This high level of accuracy helps to distinguish the compound from other isomers or compounds with the same nominal mass.

In addition to determining the molecular formula, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of this compound under ionization would likely involve the loss of the allyl group or other characteristic fragments of the biphenyl core, further corroborating the proposed structure.

Computational Chemistry and Molecular Modeling of 3 Allyl Biphenyl 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Allyl-biphenyl-4-ol, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, electronic properties, and various reactivity descriptors. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6–311+G(d,p), to provide a reliable balance between computational cost and accuracy. nih.govnih.gov

Geometry Optimization and Vibrational Frequency Analysis

Following optimization, a vibrational frequency analysis is performed. q-chem.com This calculation serves two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. q-chem.com The calculated harmonic vibrational frequencies can be correlated with experimental IR spectra to identify characteristic vibrations of the functional groups present in this compound. nih.gov

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound This table presents typical frequency ranges for the key functional groups. Precise values for this compound would be determined via specific DFT calculations.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
O-H (Phenol)Stretching3200-3600
C-H (Aromatic)Stretching3000-3100
C-H (Allyl)Stretching3000-3100
C=C (Aromatic)Stretching1450-1600
C=C (Allyl)Stretching1620-1680
C-O (Phenol)Stretching1200-1260

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and biphenyl (B1667301) rings, while the LUMO distribution would indicate the most likely sites for accepting electrons. nih.gov In a DFT study on a related biphenyl carboxylic acid derivative, the HOMO was concentrated on the biphenyl rings, and the LUMO was located on the benzoic acid portion, with a calculated energy gap of 4.3337 eV. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies The following data is for a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, and serves as an example of typical values obtained from DFT calculations. nih.gov

ParameterEnergy (eV)
EHOMO-6.0123
ELUMO-1.6786
Energy Gap (ΔE)4.3337

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. libretexts.orgwolfram.comavogadro.cc The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. malayajournal.orgresearchgate.net Green and yellow areas represent regions with near-zero or intermediate potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the hydroxyl group and over the π-systems of the aromatic rings, highlighting these as the primary sites for electrophilic interaction. researchgate.net Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its potential role as a hydrogen bond donor. researchgate.net

Analysis of Global and Local Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. hakon-art.comrasayanjournal.co.in These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding molecular behavior. nih.gov

Key global reactivity descriptors include:

Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Higher hardness correlates with lower reactivity. researchgate.netnih.gov

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Electronegativity (χ): The power of an atom or group to attract electrons. It is the negative of the chemical potential (χ = -μ). researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge. It is calculated as ω = μ² / (2η). hakon-art.com

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the reactivity of specific atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. hakon-art.com

Table 3: Formulas for Global Chemical Reactivity Descriptors

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added
Chemical Hardness (η)η = (I - A) / 2Resistance to charge transfer
Chemical Potential (μ)μ = -(I + A) / 2Electron escaping tendency
Electronegativity (χ)χ = (I + A) / 2Electron attracting power
Electrophilicity Index (ω)ω = μ² / (2η)Propensity to accept electrons

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge separation, like this compound, are candidates for materials with nonlinear optical (NLO) properties. DFT calculations can predict these properties by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large β value is indicative of a strong NLO response, which is crucial for applications in optoelectronics and photonics. The presence of donor (hydroxyl) and acceptor groups, along with the conjugated biphenyl system, can enhance intramolecular charge transfer, leading to potentially significant NLO activity. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides a static, time-independent picture of a molecule at its energy minimum, MD simulations offer insights into its dynamic behavior, such as conformational changes and interactions with a solvent. benthamopenarchives.com

For this compound, an MD simulation could be performed to study the rotation around the single bond connecting the two phenyl rings in a solvent environment. researchgate.net Such simulations can reveal how solvent molecules influence the preferred dihedral angle and the rotational energy barrier. aip.org Studies on biphenyl in various solvents have shown that solute-solvent interactions tend to affect the molecule's conformation. researchgate.netaip.org These simulations provide a more realistic understanding of the molecule's structural dynamics in solution compared to gas-phase DFT calculations.

Conformational Landscape and Dynamic Behavior in Solution

The biological activity and physicochemical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics. Computational methods allow for a thorough exploration of its potential shapes and how it behaves in a solution environment.

The conformational landscape of biphenyl derivatives is largely defined by the torsional or dihedral angle between the two phenyl rings. nih.gov This rotation is often sterically hindered, leading to a non-planar ground state conformation. ic.ac.uk For this compound, the presence of the allyl and hydroxyl substituents introduces additional degrees of freedom. The orientation of the allyl group and the rotation of the hydroxyl group's hydrogen atom contribute to a complex potential energy surface with multiple local minima.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule in solution. researchgate.net These simulations model the movements of atoms over time, providing a view of how the molecule transitions between different conformations. In solution, the interactions with solvent molecules influence this dynamic behavior, potentially stabilizing certain conformations over others. researchgate.net The flexibility of the allyl chain and the rotation around the biphenyl linkage are key dynamic features that can be quantified through MD simulations.

Table 1: Key Torsional Angles Defining the Conformational Space of this compound
Torsional AngleDescriptionExpected Behavior
C-C-C-C (Biphenyl)The dihedral angle between the two phenyl rings.A non-planar arrangement is expected, with a rotational barrier influencing the equilibrium angle. ic.ac.uk
C-C-C-H (Hydroxyl)Rotation of the hydroxyl proton around the C-O bond.Influences hydrogen bonding potential with solvent or receptor sites.
C-C-CH2-CH (Allyl)Rotation around the bond connecting the allyl group to the phenyl ring.Determines the spatial orientation of the allyl group relative to the biphenyl core.
C-CH2-CH=CH2 (Allyl)Rotation around the single bond within the allyl side chain.Contributes to the overall flexibility and spatial volume occupied by the molecule.

Interaction Profiles with Solvent Systems

The way a molecule interacts with its surrounding solvent is crucial for its solubility, stability, and reactivity. The structure of this compound, featuring both polar (hydroxyl) and non-polar (biphenyl, allyl) regions, suggests a nuanced interaction profile with different solvents.

Computational studies can model the solvation shell around the molecule. researchgate.net In a polar protic solvent like water or methanol, the hydroxyl group is expected to act as both a hydrogen bond donor and acceptor, forming strong, localized interactions. These specific interactions are key to its solubility in polar media. Conversely, the biphenyl rings and the allyl group are hydrophobic and will primarily engage in weaker van der Waals or dispersion interactions with non-polar solvents like hexane (B92381) or carbon tetrachloride. researchgate.net

In mixed solvent systems, a phenomenon known as preferential solvation can occur, where the composition of the solvent shell immediately surrounding the solute differs from that of the bulk solvent. researchgate.net It is likely that polar solvent molecules would congregate around the hydroxyl group, while non-polar solvent molecules would be more prevalent around the aromatic and aliphatic portions of this compound.

Table 2: Predicted Interaction Profiles of this compound Functional Moieties with Solvents
Molecular MoietyDominant Interaction TypeFavored Solvent TypeExample Solvent
Hydroxyl (-OH) GroupHydrogen BondingPolar ProticWater, Ethanol
Biphenyl Coreπ-π Stacking, Van der WaalsNon-polar / AromaticToluene, Hexane
Allyl (-CH2-CH=CH2) GroupVan der Waals (Dispersion)Non-polar / AliphaticHexane, Cyclohexane

In Silico Studies for Molecular Interactions

Beyond its intrinsic properties, computational methods are invaluable for predicting how this compound might interact with biological macromolecules, a cornerstone of drug discovery and molecular biology. researchgate.netupf.edu

Molecular Docking for Protein-Ligand Binding Assessment

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scivisionpub.combiointerfaceresearch.com This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov

For this compound, docking studies could be performed against a variety of protein targets to assess its potential as an inhibitor or modulator. The molecule's distinct functional groups would likely play specific roles in binding:

The Hydroxyl Group: Can serve as a critical hydrogen bond donor and/or acceptor with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in a protein's active site. nih.gov

The Biphenyl Rings: Can form favorable π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. scivisionpub.com

The Allyl Group: Can fit into hydrophobic pockets, contributing to binding through van der Waals forces.

The results of a docking simulation provide a plausible binding pose and a score that ranks its potential efficacy compared to other ligands. chemrxiv.org

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target
ParameterDescriptionIllustrative Finding
Binding Affinity (kcal/mol)An estimate of the binding free energy; more negative values indicate stronger binding.-7.5
Hydrogen BondsSpecific electrostatic interactions between the ligand and protein.Hydroxyl group forms a hydrogen bond with the side chain of ASP-125.
Hydrophobic InteractionsInteractions involving non-polar regions of the ligand and protein.Biphenyl core interacts with PHE-88 and LEU-150. Allyl group is situated in a pocket lined by VAL-92 and ILE-152.
π-π StackingA non-covalent interaction between aromatic rings.One phenyl ring stacks against the aromatic ring of TYR-210.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in real space. nih.gov It is based on the electron density and its derivatives. chemtools.org The analysis generates 3D isosurfaces that highlight regions of non-covalent interactions, which are color-coded to indicate their nature and strength. researchgate.net

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces signify strong, repulsive interactions, typically associated with steric clashes. researchgate.net

For an isolated this compound molecule, NCI analysis can reveal intramolecular interactions. For instance, a green surface might appear between the two phenyl rings, indicating stabilizing van der Waals forces. A red patch could appear between closely positioned hydrogen atoms on the rings or between the allyl group and the biphenyl core in certain conformations, indicating steric repulsion that destabilizes that particular shape. chemtools.orgresearchgate.net This analysis provides a detailed map of the internal forces that govern the molecule's preferred conformation.

Table 4: Interpretation of NCI Analysis for this compound
Isosurface ColorInteraction TypePotential Location in this compound
GreenWeak van der Waals / Dispersion ForcesBroad surface between the two phenyl rings; between the allyl chain and the adjacent phenyl ring.
RedSteric Repulsion / ClashesSmall, localized spots between ortho-hydrogens of the biphenyl rings in near-planar conformations.
BlueStrong Attractive / Hydrogen BondsNot typically observed for intramolecular interactions in this molecule, but would be prominent in interactions with polar solvents or protein binding sites.

Biological Activity and Mechanistic Insights of 3 Allyl Biphenyl 4 Ol in Vitro Studies

Structure-Activity Relationships (SAR) for In Vitro Biological Effects

The biological efficacy of phenolic compounds, including biphenyl (B1667301) derivatives, is intricately linked to their molecular structure. The interplay between different functional groups and the core scaffold dictates the compound's interaction with biological targets. For 3-Allyl-biphenyl-4-ol, the key structural features that influence its in vitro biological effects are the allylic chain, the phenolic hydroxyl group, and substituents on the biphenyl rings.

The introduction of an allyl group to a phenolic biphenyl structure has been shown to be a critical element in enhancing biological activity. Studies on related compounds demonstrate that the presence of an allyl group on the phenolic ring can significantly increase potency. For instance, the synthesis and evaluation of 3,6-diallyl-4-hydroxy-o-phenylphenol, a diallylated analog of the core structure, revealed more potent antibacterial activity against the cariogenic bacterium Streptococcus mutans compared to the non-allylated precursor, 4-hydroxy-o-phenylphenol. nih.gov This suggests that the allyl group is a key contributor to the compound's efficacy. nih.gov

The lipophilic nature of the allyl group can facilitate the compound's passage through cellular membranes, thereby increasing its bioavailability at the target site. Furthermore, the double bond within the allyl chain can participate in various chemical interactions, potentially enhancing the binding affinity to biological macromolecules. While direct modification studies on the allyl chain of this compound are not extensively documented, research on other naturally occurring allyl-containing phenols, such as eugenol, has shown that functionalization of the allylic moiety can modulate biological effects. nih.gov The allyl group is also recognized for its role in the radical scavenging activity of certain molecules, which may contribute to potential antioxidant effects. researchgate.net

Compound Modification Observed Impact on In Vitro Activity Potential Rationale
Introduction of Allyl Group(s) Increased antibacterial potency. nih.gov Enhanced lipophilicity and potential for specific target interactions.
Substitution on Allyl Chain (in related compounds) Diminished inhibitory effect in some contexts. nih.gov Alteration of steric and electronic properties crucial for activity.

The phenolic hydroxyl (-OH) group is a cornerstone of the biological activity of many phenolic compounds, including hydroxylated biphenyls. nih.goveurekaselect.com It is considered an essential element for the antibacterial activity observed in structures related to this compound. nih.gov The acidic proton of the hydroxyl group can be readily donated, which is a key mechanism for antioxidant activity through free radical scavenging. nih.govresearchgate.net

The ability of the hydroxyl group to form hydrogen bonds is crucial for the interaction of the molecule with protein targets, such as enzymes or receptors. researchgate.net In studies comparing magnolol (B1675913) (a hydroxylated biphenyl) with its methylated derivatives, the protection of the phenyl-OH group via methylation was found to reduce its reactivity against free radicals, highlighting the direct involvement of the hydroxyl group in antioxidant effects. nih.gov Furthermore, the position of the hydroxyl group relative to other substituents can influence intramolecular hydrogen bonding, which in turn can modulate the compound's reactivity and biological activity. researchgate.net

Structural Feature Role in In Vitro Biological Activity Supporting Evidence
Presence of Phenolic -OH Essential for antibacterial activity. nih.gov Key contributor to antioxidant properties. nih.gov Removal or methylation of the -OH group reduces or abolishes activity. nih.gov
Hydrogen Bonding Capability Facilitates binding to biological targets. researchgate.net Intramolecular hydrogen bonding can stabilize phenoxyl radicals formed during antioxidant action. researchgate.net

The biphenyl scaffold serves as a rigid backbone that can be functionalized with various substituents to modulate biological activity. The nature, position, and number of substituents on the two phenyl rings can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its potency. rsc.org

For instance, in the development of non-nucleoside reverse transcriptase inhibitors based on a biphenyl-diarylpyrimidine structure, the introduction of fluorine atoms to the biphenyl wing significantly improved inhibitory activity against HIV-1. nih.gov Double fluorination at the 3,5-positions of a phenyl ring led to a notable increase in potency compared to single fluorine substitutions. nih.gov This demonstrates that even small, electron-withdrawing groups can have a profound impact on biological potency through enhanced interactions with the target protein. nih.gov

Exploration of Cellular Mechanisms in In Vitro Models

While specific in vitro mechanistic studies on this compound are limited, the biological activities of its structural components—allyl groups and phenolic compounds—suggest several potential cellular mechanisms.

Allyl-containing compounds, particularly organosulfur compounds derived from garlic, have been shown to exert antitumorigenic properties through various cellular mechanisms. These include the induction of apoptosis (programmed cell death) and the modulation of cell cycle progression. nih.gov For example, oil-soluble allyl sulfur compounds can suppress cancer cell proliferation by causing cell cycle arrest, often in the G2/M phase. nih.gov This blockage in cell division is sometimes associated with a depression in the activity of key cell cycle regulators like p34(cdc2) kinase. nih.gov

Furthermore, many phenolic compounds exhibit potent antioxidant activity, which is a crucial cellular defense mechanism. mdpi.com They can directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage to DNA, proteins, and lipids. mdpi.com This antioxidant capacity can, in turn, modulate various signaling pathways that are sensitive to the cellular redox state.

The interaction of allyl groups with thiol-containing molecules, such as the antioxidant glutathione (B108866) and cysteine residues in proteins, is another important mechanistic aspect. researchgate.net The formation of S-allyl conjugates can lead to the depletion of cellular thiols and the modification of protein function, which may underlie some of the observed cytotoxic or signaling effects. researchgate.netmdpi.com

Applications of 3 Allyl Biphenyl 4 Ol in Advanced Materials and Catalysis

Polymer Chemistry and Material Science

The presence of both a polymerizable allyl group and a hydroxyl group for further chemical modification makes 3-Allyl-biphenyl-4-ol a versatile monomer in polymer chemistry. The rigid and thermally stable biphenyl (B1667301) moiety imparts desirable physical properties to the resulting polymers, such as high thermal stability and mechanical strength.

Use as Monomers and Macromonomers in Polymer Synthesis

While direct homopolymerization of this compound is not extensively documented in publicly available literature, its structure is analogous to other functionalized biphenyl monomers used in the synthesis of advanced polymers. For instance, derivatives of 4,4'-dihydroxybiphenyl (B160632) are employed to create crosslinked polymers. nih.gov The allyl group in this compound offers a site for polymerization through various mechanisms, including free radical polymerization. nih.gov This allows for its incorporation into polymer chains as a monomer or, after modification, as a macromonomer, to introduce the biphenyl unit and its associated properties into a larger polymer structure. The synthesis of polymers from monomers containing biphenyl moieties has been shown to yield materials with interesting noncovalent interactions within their three-dimensional networks. nih.gov

Crosslinking Applications in Polymer Networks

The allyl functionality of this compound serves as a key site for crosslinking reactions, enabling the formation of robust, three-dimensional polymer networks. Crosslinked polymers containing biphenyl moieties have been successfully synthesized, demonstrating the utility of this structural motif in creating stable network properties. nih.gov The incorporation of such monomers can lead to unexpected swelling behavior, suggesting that the intramolecular interactions between the biphenyl side groups contribute to noncovalent crosslinks within the polymer network. nih.gov This dual covalent and noncovalent crosslinking can lead to materials with unique mechanical and physical properties.

Integration into Resins, Coatings, and Adhesives

The properties of this compound make it a suitable component for high-performance resins, coatings, and adhesives. A structurally related compound, an allyl ether-modified biphenyl aralkyl novolac resin, has been developed for applications requiring high heat resistance. google.com These resins are particularly well-suited for electronic components, such as those used in automotive semiconductors and high-voltage display devices, due to their excellent thermal stability. google.com The incorporation of the biphenyl structure contributes to the rigidity and thermal endurance of the cured resin, while the allyl groups provide the necessary crosslinking sites to form a durable network.

Development of Functional Polymers with Tailored Properties

The phenolic hydroxyl group in this compound provides a reactive handle for further chemical modification, allowing for the development of functional polymers with tailored properties. This versatility enables the synthesis of polymers with specific characteristics for a range of applications. For example, polymers with free functional groups are crucial for creating materials with tunable properties for various advanced applications. mdpi.comnih.gov The biphenyl unit itself can be functionalized to introduce a variety of properties. For instance, the inclusion of biphenyl moieties can be used to produce high-affinity adsorbents for specific molecules. nih.gov

Potential in Optoelectronic and Photosensitive Materials

The biphenyl core of this compound suggests its potential for use in optoelectronic and photosensitive materials. Biphenyl-containing polymers are known to exhibit interesting photophysical properties. A Chinese patent describes an allyl ether-modified biphenyl aralkyl novolac resin that, when cured, exhibits high heat resistance, a property valuable in electronic components. google.com While the direct optoelectronic or photosensitive applications of this compound are not detailed in the available literature, the general properties of biphenyl-based polymers make this a promising area of research.

Ligand Design and Catalysis

The structural features of this compound, particularly the biphenyl backbone and the potential for modification of the allyl and hydroxyl groups, make it an interesting scaffold for the design of ligands for catalysis. Biphenyl-based ligands are widely used in transition metal catalysis due to their steric bulk and tunable electronic properties, which can influence the selectivity and activity of catalytic reactions. nih.gov

The development of axially chiral biphenyl ligands has been a significant area of research in asymmetric synthesis. nih.gov While this compound itself is not an axially chiral ligand, its biphenyl framework can be a precursor for the synthesis of more complex chiral ligands. The substituents on the biphenyl rings can be adjusted to fine-tune the steric and electronic properties of the resulting catalyst, leading to more efficient asymmetric catalytic synthesis. nih.gov

: A Review of Current Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research detailing the specific applications of the chemical compound This compound in the fields of advanced materials and catalysis as outlined in the requested article structure.

Extensive searches were conducted to find information regarding the use of this compound in the following areas:

Investigations into Ligand-Substrate and Ligand-Metal Interactions in Catalytic Cycles

It is possible that this compound may be a synthetic intermediate or a precursor in the synthesis of more complex molecules. However, without direct scientific evidence of its use in the specified catalytic applications, it is not possible to generate a scientifically accurate article that adheres to the strict content requirements of the prompt.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its applications in advanced materials and catalysis cannot be generated at this time due to a lack of available research data.

Future Directions and Emerging Research Avenues for 3 Allyl Biphenyl 4 Ol

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. mdpi.com For the synthesis of 3-Allyl-biphenyl-4-ol, future research will likely focus on the development of green synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of development include:

Catalytic Systems: Exploring alternative catalysts to the traditional palladium-based systems for Suzuki-Miyaura coupling, such as those based on more abundant and less toxic metals. rsc.org The use of heterogeneous catalysts that can be easily recovered and reused is also a promising direction. rsc.org

Green Solvents: Moving away from conventional organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents will be a critical aspect of sustainable synthesis. rsc.org

Flow Chemistry: The application of microreactor technology and flow chemistry offers significant advantages in terms of reaction control, efficiency, and safety. beilstein-journals.orgcinz.nzrsc.org Continuous flow processes can lead to higher yields and purity while minimizing reaction times and waste generation. mit.edu Photochemical flow reactors, for instance, could enable metal-free arylation reactions. beilstein-journals.org

Green Chemistry PrincipleApplication in this compound Synthesis
PreventionDesigning synthetic routes with fewer steps and higher atom economy.
Atom EconomyUtilizing reactions like C-H activation to avoid pre-functionalization. rsc.org
Less Hazardous Chemical SynthesesEmploying non-toxic reagents and solvents.
Designing Safer ChemicalsModifying the structure to reduce potential toxicity.
Safer Solvents and AuxiliariesReplacing volatile organic compounds with water or bio-solvents. rsc.org
Design for Energy EfficiencyUtilizing flow chemistry and microwave-assisted synthesis to reduce energy consumption. rsc.orgmit.edu
Use of Renewable FeedstocksExploring bio-based starting materials for the synthesis of the biphenyl (B1667301) core.
Reduce DerivativesAvoiding protecting groups through selective catalytic methods.
CatalysisEmploying highly efficient and recyclable catalysts. rsc.org
Design for DegradationIncorporating functional groups that allow for environmental degradation.
Real-time analysis for Pollution PreventionIntegrating in situ monitoring to control and minimize byproduct formation.
Inherently Safer Chemistry for Accident PreventionUsing flow reactors to handle hazardous intermediates safely. cinz.nz

Integration of Advanced In Situ Spectroscopic Techniques for Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient catalytic systems. Operando spectroscopy, which involves the simultaneous characterization of a catalyst at work and monitoring of the reaction, is a powerful tool for gaining these insights. wikipedia.orghidenanalytical.comhideninc.com

Future research will likely involve the use of a combination of in situ techniques to study the kinetics and mechanism of the key synthetic steps, such as the Suzuki-Miyaura coupling and the subsequent allylation. Techniques that could be employed include:

Raman Spectroscopy

UV-Vis Spectroscopy

Infrared (IR) Spectroscopy

X-ray Absorption Spectroscopy (XAS) nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

By applying these techniques, researchers can identify reaction intermediates, understand the role of the catalyst at a molecular level, and elucidate the factors that control selectivity and yield. wikipedia.orgnih.gov

Multiscale Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. elsevierpure.comnih.govresearchgate.net For this compound, multiscale computational modeling can be employed to predict its properties and guide the design of new derivatives with enhanced functionalities.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can provide detailed insights into the electronic structure and reactivity of the molecule, as well as the mechanisms of the reactions used in its synthesis. rsc.orgrsc.orgnih.govacs.orgresearchgate.net This can aid in the rational design of more efficient catalysts and the prediction of reaction outcomes. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of this compound and its derivatives based on their molecular structures. nih.govnih.govresearchgate.nettandfonline.comtandfonline.combio-hpc.eu These models can help in prioritizing compounds for synthesis and experimental testing. tandfonline.com The development of advanced machine learning algorithms will further enhance the predictive power of these models. technologynetworks.com

Molecular Docking and Dynamics: These simulations can be used to study the interactions of this compound with biological targets, such as enzymes and receptors, providing insights into its potential mechanisms of action. tandfonline.com

Computational MethodApplication for this compound
Density Functional Theory (DFT)Elucidating reaction mechanisms and predicting spectroscopic properties. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activities like estrogenicity or anticancer effects. nih.govtandfonline.com
Molecular DockingIdentifying potential biological targets and binding modes. tandfonline.com
Molecular Dynamics (MD) SimulationsStudying the conformational flexibility and interactions with biological membranes. tandfonline.com

Exploration of Novel In Vitro Biological Applications and Signaling Pathways

The biphenyl scaffold is present in numerous biologically active compounds, and the hydroxyl and allyl groups in this compound suggest a range of potential pharmacological activities. Future research will focus on a comprehensive in vitro evaluation of this compound to uncover its therapeutic potential.

Promising areas for investigation include:

Anticancer Activity: Hydroxylated biphenyls have shown promising anticancer properties. nih.govnih.govmdpi.com The potential of this compound to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines should be explored. nih.gov

Antioxidant Properties: Phenolic compounds are well-known for their antioxidant activity. The ability of this compound to scavenge free radicals and protect cells from oxidative stress warrants investigation. nih.gov

Enzyme Inhibition: The structural features of the molecule may allow it to act as an inhibitor for specific enzymes involved in disease pathways.

Receptor Modulation: Biphenyl-4-ol derivatives have been shown to interact with various receptors, including estrogen and androgen receptors. nih.gov The specific receptor binding profile of this compound could reveal novel therapeutic applications.

Innovation in Functional Material Design and Catalytic Systems

The rigid biphenyl core combined with the reactive allyl and hydroxyl groups makes this compound an attractive building block for the design of novel functional materials and catalytic systems. wikipedia.org

Potential applications in this area include:

Liquid Crystals: Biphenyl derivatives are widely used in the formulation of liquid crystal displays. mdpi.comwikipedia.orgoup.comtandfonline.comrsc.org The introduction of the allyl group could be used to create polymerizable liquid crystals with unique optical properties.

Polymers: The hydroxyl and allyl groups provide handles for polymerization, allowing for the incorporation of the biphenyl moiety into polymer backbones or as pendant groups. nih.gov This could lead to the development of polymers with enhanced thermal stability, specific optical properties, or unique surface characteristics.

Catalytic Ligands: Biphenyl-based phosphine (B1218219) ligands are highly effective in a variety of metal-catalyzed cross-coupling reactions. rsc.orgacs.orgliv.ac.ukacs.orgresearchgate.netresearchgate.net this compound could be functionalized to create novel ligands with tailored steric and electronic properties for specific catalytic applications. The allyl group could also be used to immobilize the ligand on a solid support.

Nanomaterials: The molecule could be used to functionalize the surface of nanoparticles, imparting specific properties such as improved dispersibility or catalytic activity. nih.gov It could also be used in the degradation of environmental pollutants like polychlorinated biphenyls (PCBs). nih.gov

Material/SystemPotential Role of this compound
Liquid CrystalsAs a core mesogenic unit with potential for polymerization. tandfonline.com
PolymersAs a monomer or cross-linking agent to enhance thermal and optical properties. nih.gov
Catalytic LigandsAs a precursor for novel phosphine ligands for cross-coupling reactions. acs.orgliv.ac.uk
NanomaterialsAs a surface functionalizing agent for targeted delivery or catalysis. nih.gov

Q & A

Basic: What are the standard synthetic routes for 3-Allyl-biphenyl-4-ol, and how is structural confirmation achieved?

A common method involves the allylation of biphenyl precursors. For example, 3-Allyl-2,2’-dihydroxybiphenyl can be synthesized via nucleophilic substitution using NaH in DMF with allyl halides, followed by thiocarbamoylation for stabilization . Structural confirmation employs 1H/13C NMR to identify allyl proton resonances (δ ~5.0–6.0 ppm for vinyl protons) and aromatic carbons, complemented by elemental analysis to verify stoichiometry .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Beyond NMR, IR spectroscopy identifies functional groups (e.g., -OH stretches at ~3200–3600 cm⁻¹), while mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns. For example, Suzuki coupling derivatives (e.g., 4'-chloro-3-(5-chloro-1H-indol-2-yl)biphenyl-4-ol) are validated via LC-MS with characteristic [M+H]+ peaks at m/z 352.1 .

Advanced: How can reaction yields of this compound be optimized in allylation reactions?

Optimization involves:

  • Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance regioselectivity .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of biphenyl intermediates.
  • Temperature control : Reactions at 60–80°C balance kinetics and side-product suppression .
    Post-synthesis, column chromatography (silica gel, hexane/EtOAc) isolates the product with >90% purity .

Advanced: How should researchers resolve contradictions in spectral data for allyl-substituted biphenyl derivatives?

Contradictions (e.g., unexpected NMR splitting or MS adducts) require:

  • Multi-technique validation : Cross-check NMR with HSQC/HMBC for carbon-proton correlations and X-ray crystallography for unambiguous structure determination.
  • Reproducibility checks : Replicate syntheses under controlled conditions to isolate batch-specific artifacts .
  • Computational modeling : DFT calculations predict spectral profiles to identify discrepancies caused by conformational isomers .

Basic: What are the typical reactivity patterns of this compound in functionalization reactions?

The allyl group undergoes electrophilic addition (e.g., bromination at the allylic position) and oxidation to form epoxides or ketones. The phenolic -OH group participates in O-alkylation or sulfonation , enabling derivatization for downstream applications (e.g., pro-drug synthesis) .

Advanced: What strategies are effective for incorporating this compound into biomimetic or catalytic systems?

  • Ligand design : The allyl group can coordinate transition metals (e.g., Fe-S clusters) for catalytic cycles, mimicking enzymatic active sites .
  • Polymer-supported synthesis : Immobilize biphenyl derivatives on resins for recyclable catalysts, monitored by TGA and FTIR for stability .
  • In situ kinetic studies : Use stopped-flow UV-Vis spectroscopy to track reaction intermediates in allyl-group transformations .

Basic: How does the electronic nature of substituents affect the reactivity of this compound?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the aromatic ring, reducing electrophilic substitution rates. Conversely, electron-donating groups (e.g., -OCH₃) enhance phenolic -OH acidity, facilitating deprotonation and nucleophilic reactions. Substituent effects are quantified via Hammett plots using σ values .

Advanced: What methodologies address challenges in scaling up this compound synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors minimize side reactions and improve heat management for allylation steps .
  • Green chemistry : Replace toxic solvents (HMPA) with ionic liquids or cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Process analytics : Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring .

Basic: What are the stability considerations for storing this compound and its derivatives?

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the allyl group.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of thiocarbamate-protected derivatives .
  • Temperature : Long-term storage at –20°C preserves integrity, verified by periodic HPLC purity checks .

Advanced: How can computational methods predict the bioactivity of this compound analogs?

  • QSAR modeling : Correlate substituent descriptors (logP, polar surface area) with antimicrobial or anticancer activity .
  • Docking studies : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles to prioritize analogs for in vivo testing .

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